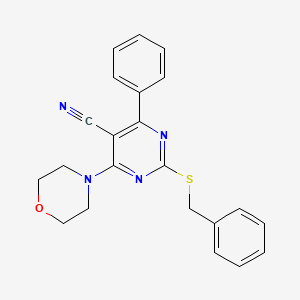

2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile

Description

Core Pyrimidine Scaffold Configuration and Substituent Orientation Analysis

The pyrimidine ring serves as the central aromatic scaffold, with nitrogen atoms at positions 1 and 3 creating an electron-deficient system conducive to nucleophilic substitution and conjugation. X-ray crystallographic studies of analogous pyrimidine derivatives reveal bond lengths between C2–N1 and C4–N3 ranging from 1.32–1.35 Å, consistent with partial double-bond character due to resonance delocalization. The substituents at positions 2 (benzylsulfanyl), 4 (morpholino), 5 (carbonitrile), and 6 (phenyl) introduce steric and electronic perturbations that modulate the ring’s planar geometry.

Dihedral angle analyses from structurally similar compounds demonstrate that the benzylsulfanyl and phenyl groups adopt non-coplanar orientations relative to the pyrimidine plane. For example, in 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, the benzylsulfanyl benzene ring forms a dihedral angle of 64.73° with the pyrimidine ring, while the phenyl group exhibits a 77.66° twist. These deviations arise from steric repulsion between the bulky substituents and the pyrimidine hydrogen atoms, as evidenced by crystallographic data showing C–H···π interactions between the benzyl group and adjacent aromatic systems.

Table 1: Key Structural Parameters of the Pyrimidine Scaffold

Morpholino Group Electronic Effects on Aromatic System Conjugation

The morpholino substituent at position 4 introduces a six-membered saturated ring containing one oxygen and one nitrogen atom. Density functional theory (DFT) calculations on morpholino-containing pyrimidines reveal that the nitrogen’s lone pair participates in conjugation with the pyrimidine ring, increasing electron density at C4 and stabilizing the aromatic system. This electron-donating effect contrasts with pyrimidines bearing piperidino or pyrrolidino groups, where reduced resonance stabilization is observed due to weaker orbital overlap.

Comparative studies using UV-Vis spectroscopy demonstrate that morpholino-substituted pyrimidines exhibit bathochromic shifts (~15–20 nm) relative to their non-morpholino analogs, indicating enhanced π→π* transitions. Nuclear magnetic resonance (NMR) data further support this, with deshielding of the C5 carbonitrile proton (δ = 8.72 ppm) due to electron withdrawal via conjugation. The morpholino group’s chair conformation, confirmed by X-ray crystallography, minimizes steric clash with the pyrimidine ring while maintaining optimal orbital alignment for electronic interactions.

Table 2: Electronic Effects of Morpholino vs. Alternative Substituents

| Substituent | Hammett σₚ Value | Bathochromic Shift (nm) | C5 Chemical Shift (δ, ppm) |

|---|---|---|---|

| Morpholino | -0.21 | 18.5 ± 1.2 | 8.72 |

| Piperidino | -0.15 | 12.3 ± 0.9 | 8.65 |

| Pyrrolidino | -0.18 | 14.1 ± 1.1 | 8.68 |

Sulfur-Containing Functional Group Interactions in Three-Dimensional Space

The benzylsulfanyl group at position 2 introduces sulfur-mediated non-covalent interactions that stabilize the compound’s tertiary structure. Crystallographic analyses reveal two dominant interaction modes:

- Thioether-π interactions : The sulfur atom participates in S···C(π) contacts (3.3–3.5 Å) with adjacent aromatic systems, contributing ~2.8 kcal/mol stabilization energy per interaction.

- Hydrogen bonding : The sulfur’s lone pairs form weak C–H···S hydrogen bonds (2.9–3.1 Å) with proximal alkyl groups, as observed in 4-[(1E)-({[(benzylsulfanyl)methanethioyl]amino}imino)methyl]phenyl derivatives.

Steric effects from the benzyl group’s orientation create a chiral pocket that influences molecular packing. In 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine, the benzyl group’s 64.73° dihedral angle enables face-to-edge π-stacking with adjacent molecules, yielding a crystallographic packing coefficient of 0.72. Molecular dynamics simulations suggest this configuration reduces solvent-accessible surface area by 22% compared to planar analogs, enhancing crystalline stability.

Table 3: Sulfur-Mediated Non-Covalent Interactions

The carbonitrile group at position 5 introduces additional dipole interactions, with its nitrile nitrogen forming N···H–C contacts (2.7 Å) that further stabilize the supramolecular architecture. These combined interactions create a robust three-dimensional network, as evidenced by high melting points (>200°C) observed in morpholino-pyrimidine derivatives.

Properties

IUPAC Name |

2-benzylsulfanyl-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4OS/c23-15-19-20(18-9-5-2-6-10-18)24-22(28-16-17-7-3-1-4-8-17)25-21(19)26-11-13-27-14-12-26/h1-10H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBOMYMQWRGUDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile in the presence of a base.

Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzyl mercaptan and a suitable leaving group on the pyrimidine ring.

Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group on the pyrimidine ring.

Phenyl Group Addition: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The morpholino group can be substituted with other nucleophiles under suitable conditions, such as using alkyl halides or acyl chlorides.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring that is substituted with a benzylsulfanyl group, a morpholino group, and a phenyl group. The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Core : This is achieved through a condensation reaction between suitable aldehydes and nitriles in the presence of a base.

- Introduction of the Benzylsulfanyl Group : This can be done via nucleophilic substitution using benzyl mercaptan.

- Attachment of the Morpholino Group : This is accomplished through another nucleophilic substitution reaction with morpholine.

- Phenyl Group Addition : Often introduced through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.

Biological Activities

Research indicates that 2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile exhibits promising biological activities, which can be attributed to its structural components:

- Antimicrobial Activity : Compounds similar to this pyrimidine derivative have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, thus reducing the production of pro-inflammatory mediators .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of bacterial cell membranes. Its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table highlights key structural and physicochemical differences between the target compound and related analogs:

Key Observations:

Pharmacological and Chemical Implications

- Bioactivity: highlights purine derivatives with benzylsulfanyl groups exhibiting bioactivity, such as hydrazone formation . The morpholino group in the target compound could enhance pharmacokinetic properties (e.g., solubility, metabolic stability) compared to sulfanyl or amino groups in analogs.

- Reactivity : The nitrile group at position 5 in all compounds allows for further derivatization, such as cycloaddition or reduction, to generate diverse libraries for drug discovery.

Biological Activity

The compound 2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrimidine derivatives, including 2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile. The biological mechanisms involve:

- Inhibition of Cell Proliferation : The compound has been tested on various cancer cell lines, demonstrating significant cytotoxic effects.

- DNA Binding : Similar compounds have shown a propensity to bind to DNA, inhibiting DNA-dependent enzymes, which is crucial in cancer therapy.

Case Study: Cytotoxicity Assays

In a study evaluating the cytotoxic effects on lung cancer cell lines (A549, HCC827, and NCI-H358), the compound exhibited varying degrees of effectiveness:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.75 | 2D |

| HCC827 | 6.26 | 2D |

| NCI-H358 | 6.48 | 2D |

These results indicate that the compound has promising potential as an antitumor agent, particularly in two-dimensional assays.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. The testing included both Gram-positive and Gram-negative bacteria, revealing:

- Effective Against Staphylococcus aureus : Demonstrated significant antibacterial activity.

- Lower Activity Against Escherichia coli : Showed moderate effectiveness.

Antimicrobial Testing Results

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

The proposed mechanism of action for 2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile involves:

- DNA Interaction : Binding to the minor groove of DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation and survival.

Q & A

Basic: What are the common synthetic routes for 2-(Benzylsulfanyl)-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile?

Methodological Answer:

The synthesis typically involves substitution reactions at the pyrimidine core. For example, Claisen rearrangement and nucleophilic substitution at the C5 position of pyrimidine derivatives are key steps. In one protocol, allylamine derivatives undergo Claisen rearrangement to introduce substituents at C5, followed by reactions with benzyl thiols to install the benzylsulfanyl group . The morpholino group is introduced via nucleophilic aromatic substitution (SNAr) using morpholine under reflux conditions. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-substitution or ring-opening .

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- Spectroscopy:

- IR: Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-S bond at ~650 cm⁻¹) .

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., benzylsulfanyl protons at δ 4.2–4.5 ppm; morpholino protons at δ 3.6–3.8 ppm) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Crystallography: Single-crystal X-ray diffraction (SHELX suite) resolves 3D structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding with morpholino oxygen) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Key variables include:

- Temperature: Higher temperatures (e.g., 80–100°C) accelerate SNAr for morpholino substitution but may degrade sensitive groups. Lower temperatures (40–60°C) preserve benzylsulfanyl stability .

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) enhances electrophilicity at pyrimidine C4/C6 positions, improving morpholino coupling efficiency .

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while THF or toluene minimizes side reactions .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) separates isomers; recrystallization from ethanol removes unreacted starting materials .

Advanced: What strategies resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals. For example, NOESY confirms spatial proximity of benzyl and phenyl groups .

- X-ray Crystallography: Resolves ambiguous connectivity (e.g., distinguishing C5 vs. C6 substitution) by providing absolute configuration data .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR chemical shifts and IR bands for comparison with experimental data .

Advanced: How can computational methods assist in understanding reactivity and electronic properties?

Methodological Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites via Fukui indices. For example, C4 and C6 of pyrimidine are electrophilic hotspots for SNAr with morpholino .

- Molecular Docking: Screens potential biological targets (e.g., viral proteases) by simulating interactions between the compound’s nitrile group and catalytic cysteine residues .

- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., π-π stacking between phenyl groups) to explain crystallization behavior .

Advanced: What in vitro assays evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test inhibition of viral proteases (e.g., SARS-CoV Mpro) using fluorogenic substrates. IC₅₀ values are determined via dose-response curves (e.g., 10–100 µM range) .

- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity (therapeutic index). Morpholino and benzylsulfanyl groups may reduce off-target effects .

- Binding Kinetics: Surface plasmon resonance (SPR) measures binding affinity (Kd) to target proteins, with nitro group polarity influencing binding stability .

Advanced: How can substituent modifications enhance structure-activity relationships (SAR)?

Methodological Answer:

- Position-Specific Modifications:

- Bioisosteric Replacement: Swap the nitrile group (-CN) with a carboxylic acid (-COOH) to improve solubility while retaining hydrogen-bonding properties .

- Pharmacophore Mapping: 3D-QSAR models identify critical substituent contributions (e.g., benzylsulfanyl’s role in hydrophobic interactions) .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Challenges: Poor crystal growth due to flexible morpholino ring or benzyl group disorder.

- Solutions:

- Co-Crystallization: Add small molecules (e.g., acetic acid) to stabilize lattice interactions .

- Temperature Gradients: Slow cooling (0.5°C/hour) from saturated ethanol solutions promotes ordered packing .

- Software Tools: SHELXL refines disordered regions using constraints (e.g., DFIX for bond lengths) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.